6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
Overview
Description
6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic system containing both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles can yield imidazo[2,1-b]thiazole systems . The reaction conditions often include heating the reagent mixture in a solvent like benzene for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[2,1-b]thiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the molecule .
Scientific Research Applications
6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . In cancer cells, it can induce cell cycle arrest and apoptosis by interacting with various cellular proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[2,1-b][1,3,4]thiadiazole: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromophenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGAIADRJRJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985103 | |
Record name | 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6646-46-4 | |
Record name | 4-Bromotetramisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006646464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-bromophenyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOTETRAMISOLE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Q75W2536 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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